Methyl 4-(formylamino)-1-naphthoate
Description
Methyl 4-(formylamino)-1-naphthoate is a naphthalene-derived ester featuring a formylamino (-NHCHO) substituent at the 4-position of the naphthalene ring and a methyl ester group at the 1-position. This compound is structurally related to pharmacologically active naphthoate derivatives, where substituents like amino, halogen, or sulfonamide groups modulate properties such as solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23g/mol |
IUPAC Name |
methyl 4-formamidonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-6-7-12(14-8-15)10-5-3-2-4-9(10)11/h2-8H,1H3,(H,14,15) |
InChI Key |
FTSGJDCDGLSUMO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)NC=O |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The substituent at the 4-position significantly influences molecular weight, polarity, and electronic properties. Key analogs include:
Key Observations :
- The formylamino group introduces an amide functionality, increasing polarity compared to the amino (-NH₂) or halogen (-F) analogs. This could enhance solubility in polar solvents like DMSO or methanol.
- Fluorine’s electronegativity (in Methyl 4-fluoro-1-naphthoate) may improve metabolic stability compared to the formylamino variant, which could be prone to hydrolysis .
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